![molecular formula C21H26N6O B10996491 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996491.png)
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of Substituents: The 2-methylpropyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzimidazole core.
Coupling with Pyrimidine: The final step involves coupling the piperidine-benzimidazole intermediate with pyrimidine-2-yl group under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and piperidine rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is characterized by a unique structure that combines a benzimidazole moiety and a pyrimidine derivative, which are both known for their biological activities. The presence of these functional groups suggests potential applications in the development of drugs targeting various diseases, including cancer and inflammation.
Anticancer Activity
Research indicates that compounds similar to N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide exhibit anticancer properties. The benzimidazole and pyrimidine rings are known to interact with biological targets such as enzymes and receptors, potentially influencing signaling pathways relevant to tumor growth and proliferation. For instance, studies have shown that benzimidazole derivatives can inhibit specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory effects. Benzimidazole derivatives have been reported to inhibit inflammatory mediators, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Enzyme Inhibition
The benzimidazole core can bind to various enzymes, potentially inhibiting their functions. For example, it may interfere with the activity of kinases or phosphatases involved in cellular signaling pathways .
Interaction with Receptors
The structural components may allow for interaction with different receptors, including those involved in neurotransmission and immune responses. This interaction can modulate physiological processes, providing therapeutic benefits in conditions such as pain and anxiety .
Structure-Activity Relationships
A comprehensive understanding of the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties.
Structural Feature | Biological Activity |
---|---|
Benzimidazole Core | Anticancer, antimicrobial |
Pyrimidine Ring | Antiviral, anti-inflammatory |
Piperidine Linkage | Enhances binding affinity |
The unique combination of these structural elements enhances selectivity and potency against specific biological targets compared to simpler analogs .
Pharmacological Studies
Several pharmacological studies have evaluated the efficacy of compounds related to this compound. For example, a study demonstrated that similar benzimidazole derivatives exhibited significant anticancer activity in vitro against various cancer cell lines .
Clinical Trials
While specific clinical trials involving this exact compound may be limited, related compounds have undergone extensive testing for safety and efficacy in treating cancer and inflammatory diseases. These trials help establish a foundation for future research on this compound.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may inhibit the growth of pathogens by interfering with their DNA synthesis or protein function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: Another anthelmintic agent with broad-spectrum activity.
The uniqueness of this compound lies in its specific substituents and the combination of benzimidazole and piperidine rings, which may confer unique biological activities and chemical properties .
Biological Activity
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Structural Overview
The compound consists of a benzimidazole moiety linked to a piperidine and pyrimidine structure. The presence of these heterocycles is significant, as they are known for their diverse biological activities.
Chemical Structure
The chemical formula is represented as follows:
This structure contributes to its interaction with biological targets, influencing its activity.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole and pyrimidine rings often exhibit significant antimicrobial activities. For instance, derivatives of pyrimidines have been shown to possess antibacterial, antifungal, and antiviral properties. In particular, studies have highlighted the effectiveness of pyrimidine derivatives against various pathogens, including bacteria and viruses .
Anticancer Activity
The benzimidazole and piperidine components are crucial in anticancer research. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with a benzimidazole structure have been reported to exhibit cytotoxic effects against several cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives function as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : Pyrimidine derivatives can interfere with nucleic acid synthesis, leading to the inhibition of viral replication and bacterial growth .
Case Studies
- Antiviral Activity : A study on similar benzimidazole-piperidine hybrids showed promising results against the Ebola virus, indicating that modifications in the structure could enhance antiviral efficacy .
- Antibacterial Screening : Various pyrimidine derivatives have been screened for antibacterial activity, demonstrating significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-14(2)11-19-25-17-7-6-16(12-18(17)26-19)24-20(28)15-5-3-10-27(13-15)21-22-8-4-9-23-21/h4,6-9,12,14-15H,3,5,10-11,13H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
RPKKWMPZUMHQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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